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The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors
(TKIs) has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring
activating EGFR mutations. However, the emergence of resistance mechanisms, particularly
the C797S mutation following third-generation TKI therapy, has posed a significant clinical
challenge. This has spurred the development of a new wave of inhibitors: the fourth-generation
EGFR TKiIs, designed specifically to overcome this resistance.

This guide provides a comparative overview of prominent fourth-generation EGFR TKIs based
on available preclinical and early clinical data. It aims to serve as a resource for researchers
and drug development professionals navigating this rapidly advancing field.

A Note on EGFR-IN-17: While the compound "EGFR-IN-17" is listed by some commercial
suppliers as a potent EGFR inhibitor intended to overcome C797S-mediated resistance, there
is a notable absence of publicly available, peer-reviewed scientific literature and detailed
experimental data.[1] This lack of accessible information precludes a direct, evidence-based
comparison with other agents in this guide. Therefore, this document will focus on fourth-
generation TKIs for which substantial preclinical and/or clinical data have been published.

The Rise of Fourth-Generation EGFR TKIs

First and second-generation EGFR TKIs, such as gefitinib and afatinib, showed efficacy against
sensitizing mutations like exon 19 deletions (Del19) and L858R.[2] However, resistance
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commonly develops through the T790M "gatekeeper" mutation. Third-generation TKIs,
exemplified by osimertinib, were designed to be effective against both sensitizing mutations
and the T790M mutation.[2] Yet, acquired resistance to osimertinib frequently arises from the
C797S mutation, which prevents the covalent bond formation essential for the mechanism of
irreversible third-generation inhibitors.[2] Fourth-generation TKIs are being developed to
specifically address this challenge, targeting EGFR triple mutations such as
Del19/T790M/C797S and L858R/T790M/C797S.[2][3]

Comparative Preclinical Efficacy

The primary goal of 4th generation TKIs is to potently inhibit EGFR variants harboring the
C797S mutation while maintaining high selectivity over wild-type (WT) EGFR to minimize
toxicity. The following tables summarize key preclinical data for several leading compounds.

ble 1: In Vi ic Inhibition (IC |

Del19/T790 L858RI/T790 Selectivity
Compound WT EGFR Reference
MIC797S MIC797S (WT/Mutant)
BLU-945 0.7 0.5 683 >975-fold [4][5]
TQB3804 0.46 0.13 1.07 ~2-8-fold [6][7]
BPI-361175 15 34 - - [8]

Lower ICso values indicate greater potency. Selectivity is a crucial parameter for a favorable
therapeutic window.

Table 2: In Vitro Cellular Activity (ICso, NM)
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Cell Line Cell Line
Compound . ICs0 (NM) ICs0 (NM) Reference
(Mutation) (WT)
Ba/F3
BLU-945 (ex19del/T79 15 A431 (WT) 544 [4][9]
OM/C797S)
Ba/F3
(L858R/T790 6 [9]
M/C797S)
Ba/F3 (d746-
TQB3804 750/T790M/C  26.8 A431 (WT) 147 [6][7]
797S)
Ba/F3 (Triple
JIN-A02 or Double ~50
Mutants)
Ba/F3
Potent _
BDTX-1535 (ex19del/C79 o - Sparing [10]
79) Inhibition

Cellular I1Cso values reflect the inhibitor's ability to penetrate cells and inhibit the target in a
more complex biological environment.

Early Clinical Development Snapshot

Several fourth-generation TKIs have advanced into clinical trials, showing promising early signs
of efficacy in patients who have developed resistance to third-generation inhibitors.

Table 3: Clinical Trial Overview
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Compound Phase

Key Findings

Clinical Trial ID Reference

BLU-945 Phase I/l

Antitumor activity
alone and in
combination with

osimertinib.

NCT04862780 [11]

JIN-A02 Phase I/l

Confirmed Partial
Responses
(PRs) at 50mg,
100mg, and
300mg doses,
including
reduction in brain
metastases.
Favorable
tolerability with
no DLTs up to
150mg.

NCT05394831 [12][13][14]

BDTX-1535 Phase I/l

ORR of 50% and
DCR of 100% in
12 evaluable
NSCLC patients.

Brain-penetrant.

NCT05256290 [11]

TQB3804 Phase |

Ongoing

NCT04128085 [8]

Visualizing Mechanisms and Workflows

To better understand the context of fourth-generation EGFR TKI development, the following

diagrams illustrate key concepts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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